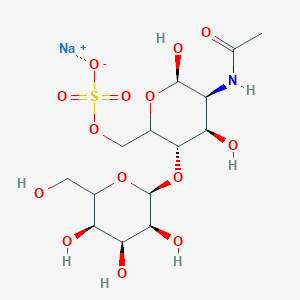

Guanosine 5'-triphosphate,periodate oxidized sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

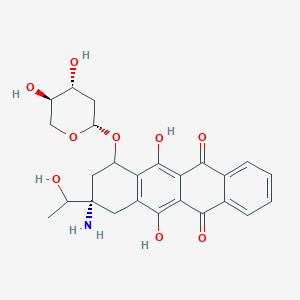

Synthesis of oxidized guanosine triphosphate derivatives, such as spiroiminodihydantoin-2'-deoxynucleoside-5'-triphosphate (dSpTP) and guanidinohydantoin-2'-deoxynucleoside-5'-triphosphate (dGhTP), has been achieved through two-electron oxidation of 2'-deoxy-7,8-dihydro-8-oxoguanosine-5'-triphosphate (dOGTP) or four-electron oxidation of 2'-deoxyguanosine-5'-triphosphate (dGTP) (Yu Ye, J. Muller, & C. Burrows, 2006).

Applications De Recherche Scientifique

Role in Heart Failure and Pulmonary Hypertension

Soluble guanylate cyclase (sGC)-cyclic guanosine 3′, 5′-monophosphate pathways play a crucial role in heart failure and pulmonary hypertension. sGC modulators, such as Cinaciguat and Riociguat, have shown promising effects in therapy for these conditions by improving hemodynamics and symptoms while maintaining renal function. These modulators act as NO-independent direct stimulators or activators of sGC, beneficial under oxidative stress conditions when sGC becomes refractory to organic nitrates (Mitrović, Jovanović, & Lehinant, 2011).

Neuroprotective and Neuromodulatory Effects

Guanosine exhibits significant neurotrophic and neuroprotective effects against a range of neurological disorders including seizures, spinal cord injury, mood disorders, and aging-related diseases like ischemia, Parkinson’s, and Alzheimer’s diseases. It modulates various intracellular mechanisms to prevent oxidative damage, mitochondrial dysfunction, and inflammatory burden, highlighting its potential as a therapeutic agent for brain diseases (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).

Anticancer Properties

Guanosine-rich DNA and RNA sequences that form G-quadruplex structures are targets for anticancer therapies. Drugs binding to and stabilizing G-quadruplexes can inhibit the elongation of telomeres and the transcription and translation of oncogenes, leading to cancer cell senescence and apoptosis. This mechanism offers a novel approach to cancer treatment by targeting specific nucleic acid structures (Düchler, 2012).

Effects on Small GTPase Proteins and Cancer

Rab3B, a member of the small guanosine triphosphate hydrolase (GTPase) superfamily, plays a significant role in carcinogenesis. It regulates various cellular functions, including vesicular transport and cell proliferation. Its expression and potential as a therapeutic target in various neoplasms suggest a crucial role in malignant transformation processes, making it a promising diagnostic, prognostic, and therapeutic marker (Budko, Khesina, Diakov, & Lazarevich, 2019).

Therapeutic Applications and Mechanisms of Hydrogen Gas

Hydrogen gas therapy offers a broad spectrum of clinical and pre-clinical applications due to its selective antioxidant properties, reacting with harmful oxidants while preserving beneficial ones. It modulates a range of molecular mechanisms, including downregulation of pro-inflammatory cytokines and pro-apoptotic factors, suggesting its potential in treating inflammatory and oxidative stress-related diseases (Matei, Camara, & Zhang, 2018).

Propriétés

IUPAC Name |

sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIUTIYREXVACK-KGZKBUQUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C(C=O)OC(COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5NaO14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746723 |

Source

|

| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |

CAS RN |

103192-45-6 |

Source

|

| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.